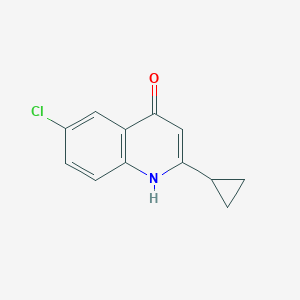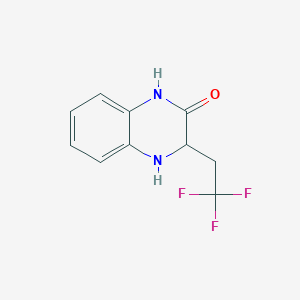
3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one
Descripción general
Descripción
3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one, also known as T-006, is a chemical compound that has been studied for its potential applications in scientific research. T-006 has been found to have various biochemical and physiological effects, making it a promising candidate for further study.
Aplicaciones Científicas De Investigación
Chemical Optimization for Selective Inhibition
3-Methyl-1,2,3,4-tetrahydroisoquinolines (3-methyl-THIQs) have been explored for their potential as inhibitors of phenylethanolamine N-methyltransferase (PNMT), a target for therapeutic intervention. Research has shown the selective modulation of these compounds' inhibitory activity through beta-fluorination, demonstrating a balancing act between steric and electrostatic factors for optimal selectivity and potency. Specifically, the study found that while 3-trifluoromethyl-THIQs lost potency at PNMT, modifications to reduce the fluorination led to compounds with enhanced selectivity and maintained inhibitory potential, showcasing the nuanced application of fluoroalkyl groups in drug design (Grunewald et al., 2006).
Advancements in Synthetic Chemistry
The development of methods for synthesizing quinoxaline derivatives highlights the versatility and importance of 3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one in synthetic organic chemistry. For instance, a novel method allows for the transition-metal-free direct C-H arylation of quinoxalin-2(1H)-ones under mild conditions, expanding the toolkit for constructing quinoxaline frameworks with potential pharmacological applications (Yin & Zhang, 2017). Furthermore, research on regio- and diastereoselective reactions involving tetrahydroquinoline derivatives in the presence of trifluoromethyl groups has contributed to the synthesis of complex molecules with high purity and yield, demonstrating the compound's role in enabling precise chemical transformations (Li et al., 2010).
Chemical Reactivity and Modification
Studies on the alkylation of 3-trifluoromethyl-1,2-dihydroquinoxalin-2-one reveal insights into the ambident nucleophilic character of this compound, highlighting the influence of different alkylating agents on the chemoselectivity of reactions. Such research underscores the intricate reactivity patterns of trifluoromethylated quinoxalines, providing a foundation for designing novel compounds with tailored properties (Ivanova et al., 2018).
Applications in Material Science
The trifluoromethyl group's introduction into polymers and materials, as evidenced by the synthesis of epoxy resins containing trifluoromethyl side chains, illustrates the broader applications of this compound derivatives. These materials exhibit remarkable properties, such as high thermal stability and hydrophobicity, pointing to the potential for creating advanced materials with specific performance characteristics (Liu et al., 2012).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the activity of these targets .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as changes in cellular signaling, gene expression, and metabolic processes .
Pharmacokinetics
Result of Action
Based on the activities of similar compounds, it may lead to changes in cellular signaling, gene expression, and metabolic processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one . For example, the compound’s stability may be affected by temperature and pH, while its efficacy may be influenced by the presence of other molecules that compete for the same targets .
Análisis Bioquímico
Biochemical Properties
3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to form stable complexes with Lewis bases through hydrogen bonding, which can influence the activity of enzymes such as alcohol dehydrogenase . Additionally, this compound can inhibit or activate specific enzymes, thereby modulating biochemical pathways and reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. The compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production. Moreover, this compound can impact cell signaling pathways, thereby affecting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding interaction can result in changes in gene expression, which in turn affects cellular processes and functions. Additionally, this compound can modulate the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are critical factors that influence its effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential long-term effects on cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can have beneficial effects on cellular function, while high doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments, influencing its biochemical activity and effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is a critical factor that affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization determines the interactions of the compound with specific biomolecules and its overall impact on cellular processes.
Propiedades
IUPAC Name |
3-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c11-10(12,13)5-8-9(16)15-7-4-2-1-3-6(7)14-8/h1-4,8,14H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWAESOVSXOSPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1454500.png)
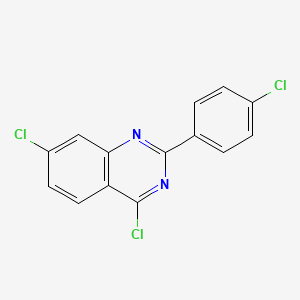
![3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1454505.png)

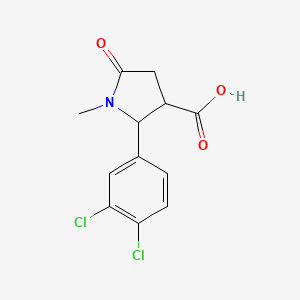
![[3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1454511.png)
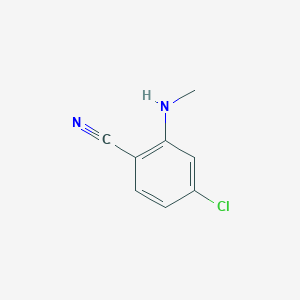


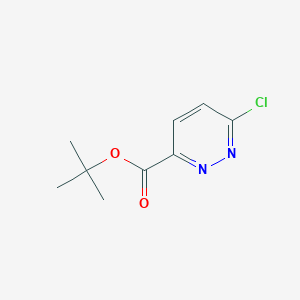
![2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde](/img/structure/B1454518.png)
![3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile](/img/structure/B1454519.png)
